Phenyl dichloroacetate
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Overview
Description
Phenyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and phenol
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and dehydrating agents is crucial to achieve high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and phenol
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and phenol.
Substitution: Various substituted phenyl dichloroacetates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a prodrug that can release dichloroacetate, which has shown promise in altering the metabolic pathways of cancer cells
Medicine: Explored for its anticancer properties due to its ability to inhibit pyruvate dehydrogenase kinase, thereby promoting apoptosis in cancer cells
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of phenyl dichloroacetate primarily involves the release of dichloroacetate upon metabolic conversion. Dichloroacetate inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This shift in metabolic pathways results in increased oxidative phosphorylation and reduced glycolysis, promoting apoptosis in cancer cells .
Comparison with Similar Compounds
Dichloroacetic Acid: The parent compound from which phenyl dichloroacetate is derived. It shares similar metabolic effects but has different physical and chemical properties.
Phenyl Acetate: Another ester of phenol, but with acetic acid instead of dichloroacetic acid. It has different reactivity and applications.
Trichloroacetate Esters: These compounds have an additional chlorine atom and exhibit different reactivity and biological effects compared to this compound .
Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to release dichloroacetate upon metabolic conversion makes it a valuable compound in medicinal chemistry for targeting metabolic pathways in cancer cells .
Properties
CAS No. |
10565-20-5 |
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Molecular Formula |
C8H6Cl2O2 |
Molecular Weight |
205.03 g/mol |
IUPAC Name |
phenyl 2,2-dichloroacetate |
InChI |
InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H |
InChI Key |
FALZSEYHTLDSIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(Cl)Cl |
Origin of Product |
United States |
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